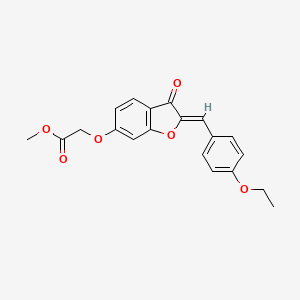

(Z)-methyl 2-((2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Description

(Z)-Methyl 2-((2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a benzofuran-derived compound featuring a 4-ethoxybenzylidene substituent at the 2-position of the dihydrobenzofuran core and a methyl ester-linked acetoxy group at the 6-position. Its structure integrates a conjugated system (Z-configuration) that influences its electronic properties and reactivity. The molecular formula is inferred as C₉H₂₀O₆ (calculated based on ethyl ester analog data in ), with a molecular weight of approximately 354.4 g/mol (derived from analogous compounds in –4).

Properties

IUPAC Name |

methyl 2-[[(2Z)-2-[(4-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-3-24-14-6-4-13(5-7-14)10-18-20(22)16-9-8-15(11-17(16)26-18)25-12-19(21)23-2/h4-11H,3,12H2,1-2H3/b18-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHKFDBSJBJVCFL-ZDLGFXPLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-methyl 2-((2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate, also known by its CAS number 623122-62-3, is a complex organic compound belonging to the benzofuran class. Its unique structure suggests potential applications in medicinal chemistry, particularly in developing therapeutic agents due to its biological activity.

Chemical Structure and Properties

The compound features a benzofuran core with an ethoxybenzylidene moiety and an acetate group. The molecular formula is , with a molecular weight of approximately 358.4 g/mol. The structure can be represented as follows:

Research indicates that compounds similar to (Z)-methyl 2-((2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate may exert their biological effects through interactions with various molecular targets such as enzymes and receptors. These interactions can lead to modulation of enzyme activity or influence signaling pathways within cells, contributing to their pharmacological effects.

1. Anticancer Properties

Studies have shown that benzofuran derivatives often exhibit significant anticancer activity. For instance, compounds with similar structures have been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis.

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 12 | Apoptosis induction |

| Compound B | MCF7 | 8 | Cell cycle arrest |

| (Z)-methyl ... | A549 | TBD | TBD |

2. Anti-inflammatory Effects

Benzofuran derivatives are also noted for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models.

Case Study:

In a study published in the Journal of Medicinal Chemistry, a related compound was shown to significantly reduce inflammation in a carrageenan-induced paw edema model in rats. The compound reduced edema by approximately 40% compared to control groups.

3. Antimicrobial Activity

Preliminary tests suggest that (Z)-methyl 2-((2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate may possess antimicrobial properties. Studies indicate that similar compounds have shown effectiveness against a range of bacterial strains.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | TBD |

Synthesis and Optimization

The synthesis of (Z)-methyl 2-((2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate involves multi-step reactions including condensation and esterification processes. Various reaction conditions such as solvent choice and temperature can significantly affect yield and purity.

Synthesis Steps:

- Formation of Benzofuran Core: The initial step involves synthesizing the benzofuran structure through cyclization reactions.

- Condensation Reaction: The ethoxybenzaldehyde is reacted with the synthesized benzofuran under basic conditions to form the desired intermediate.

- Esterification: Finally, the acetate group is introduced through esterification with acetic acid.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzylidene Group

The benzylidene moiety is a critical site for modulating physicochemical and biological properties. Key analogs include:

a. (Z)-Methyl 2-((2-(3-Fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate ()

- Substituent : 3-Fluoro group (electron-withdrawing).

- Molecular Formula : C₁₈H₁₃FO₅ (inferred).

- Impact : The fluorine atom increases polarity and may enhance binding to polar targets (e.g., enzymes) via dipole interactions. However, reduced lipophilicity (lower LogP vs. ethoxy analog) could limit membrane permeability .

b. (Z)-Methyl 2-((2-(4-tert-Butylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate ()

- Substituent : 4-tert-Butyl group (bulky, electron-donating).

- Molecular Formula : C₂₂H₂₂O₅.

- Impact: The tert-butyl group significantly increases steric bulk and hydrophobicity (XLogP3 = 5.2 vs.

Target Compound: 4-Ethoxy Substitution

Ester Group Modifications

a. (Z)-Ethyl 2-((2-(4-Ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate ()

Comparative Data Table

*XLogP3 values are experimental () or estimated using analogous structures.

Research Implications and Gaps

- Activity Data: Current evidence lacks explicit biological or pesticidal data for the target compound.

- Synthetic Feasibility : The 4-ethoxy substituent may offer easier synthesis compared to tert-butyl or fluorinated analogs due to commercially available 4-ethoxybenzaldehyde precursors .

- Unanswered Questions : The impact of Z-configuration on receptor binding and the role of the acetoxy group in hydrolysis kinetics require further study.

Q & A

Q. What are the established synthetic pathways for (Z)-methyl 2-((2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate?

Methodological Answer: The compound is typically synthesized via a multi-step process involving:

Benzofuran core formation : Condensation of substituted phenols with α,β-unsaturated ketones under acidic conditions.

Ether linkage introduction : Alkylation of the hydroxyl group at the 6-position of benzofuran using methyl bromoacetate in the presence of a base (e.g., K₂CO₃).

Z-isomer stabilization : Selective crystallization or chromatographic separation to isolate the (Z)-configuration, confirmed by NOESY NMR to verify spatial proximity of substituents .

Q. How is the compound characterized for structural confirmation and purity?

Methodological Answer:

- X-ray crystallography : Resolve stereochemistry and confirm the (Z)-configuration via bond angles and torsion angles (e.g., benzylidene moiety orientation relative to the benzofuran ring) .

- HPLC-MS : Quantify purity (>97%) and detect trace byproducts.

- NMR spectroscopy : Key signals include the methoxy group (δ ~3.8 ppm), benzofuran carbonyl (δ ~170 ppm in ¹³C NMR), and ethoxy protons (δ ~1.4 ppm for CH₃ and ~4.1 ppm for CH₂) .

Q. What experimental conditions are critical for maintaining stability during storage?

Methodological Answer:

- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photoisomerization.

- Temperature : Maintain at –20°C to avoid thermal degradation of the α,β-unsaturated ketone moiety.

- Solvent compatibility : Avoid protic solvents (e.g., H₂O, MeOH) to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel synthetic applications?

Methodological Answer:

- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to model electron distribution at the benzylidene double bond, predicting regioselectivity in Diels-Alder reactions.

- Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites) to guide derivatization for enhanced bioactivity .

Q. What methodologies resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) to identify confounding variables. For example, discrepancies in IC₅₀ values may arise from differences in solvent (DMSO vs. ethanol) affecting compound solubility .

- Dose-response normalization : Use Hill slopes to account for non-linear behavior in enzyme inhibition assays .

Q. How can environmental fate studies be designed to assess the compound’s ecological impact?

Methodological Answer:

- Compartmental analysis :

- Hydrolysis : Monitor degradation in buffered solutions (pH 4–9) at 25°C.

- Photolysis : Expose to UV light (λ = 254 nm) to simulate sunlight-driven breakdown.

- Soil adsorption : Use batch experiments with varying organic matter content to calculate Kₐ (adsorption coefficient) .

- Ecotoxicology : Test acute toxicity on Daphnia magna (OECD 202) and algal growth inhibition (OECD 201) .

Q. What strategies optimize the compound’s selectivity in targeting specific biological pathways?

Methodological Answer:

- SAR studies : Synthesize analogs with modified substituents (e.g., replacing ethoxy with methoxy or halogens) and compare binding affinities via SPR (surface plasmon resonance).

- Proteomics profiling : Use SILAC (stable isotope labeling by amino acids in cell culture) to identify off-target interactions in mammalian cells .

Q. How can contradictory spectral data (e.g., NMR shifts) be reconciled across laboratories?

Methodological Answer:

- Standardized protocols : Ensure consistent solvent (e.g., CDCl₃ vs. DMSO-d₆), temperature (25°C), and internal reference (TMS).

- Collaborative validation : Share raw data via platforms like NMRShiftDB to cross-verify assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.